molecular formula C17H16Cl2N2O3S B2449206 4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 303996-36-3

4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2449206
CAS No.: 303996-36-3
M. Wt: 399.29
InChI Key: LDANJEBFFAKTNX-AWQFTUOYSA-N
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Description

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a chemical research reagent featuring a nitrobenzenecarbaldehyde core functionalized with an isopropylsulfanyl group and an O-(2,6-dichlorobenzyl)oxime moiety. This structure places it within a class of O-benzyl oxime derivatives that are of significant interest in medicinal chemistry for the development of novel bioactive compounds . While the specific biological profile of this compound requires further investigation, its molecular framework suggests potential as a key intermediate for exploring new therapeutic avenues. Related O-benzyl oxime derivatives have been investigated as potential dual-acting agents targeting aldose reductase (ALR2) and oxidative stress, both of which are critical pathways in the pathogenesis of diabetic complications . The 2,6-dichlorobenzyl group in its structure may influence its physicochemical properties, potentially enhancing membrane permeability in biological systems . Researchers can utilize this compound as a versatile building block in organic synthesis or as a candidate for probing structure-activity relationships in the design of enzyme inhibitors. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(3-nitro-4-propan-2-ylsulfanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-11(2)25-17-7-6-12(8-16(17)21(22)23)9-20-24-10-13-14(18)4-3-5-15(13)19/h3-9,11H,10H2,1-2H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANJEBFFAKTNX-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. One common method includes the nitration of 4-(isopropylsulfanyl)benzaldehyde to introduce the nitro group. This is followed by the formation of the oxime derivative through the reaction with hydroxylamine. The final step involves the O-alkylation with 2,6-dichlorobenzyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For example, photochemical benzylic bromination using in situ generated bromine in a microchannel reactor has been reported to optimize mass utilization and throughput .

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(isopropylsulfanyl)-3-nitrobenzaldehyde: Lacks the oxime and dichlorobenzyl groups.

    2,6-dichlorobenzyl alcohol: Contains the dichlorobenzyl moiety but lacks the nitro and oxime groups.

Uniqueness

4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Overview of the Compound

Chemical Structure :
The compound "4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime" is a complex organic molecule featuring a nitro group, a sulfanyl group, and an oxime functional group. This structure suggests potential reactivity and biological activity due to the presence of multiple functional groups.

Molecular Formula

  • Molecular Formula : C16H16Cl2N2O3S
  • Molecular Weight : Approximately 373.28 g/mol

Antimicrobial Activity

Compounds that contain nitro groups, such as this one, are often studied for their antimicrobial properties. Nitro compounds can disrupt bacterial DNA synthesis or function by forming reactive intermediates that damage nucleic acids. Research has shown that similar compounds exhibit varying degrees of antibacterial and antifungal activity.

Antioxidant Properties

The presence of sulfanyl groups in organic compounds is associated with antioxidant activity. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies on related sulfanyl-containing compounds have demonstrated their ability to reduce oxidative damage in various biological systems.

Cytotoxicity and Cancer Research

Nitro-containing compounds have been investigated for their cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). Research indicates that modifications to the nitro group or the introduction of other substituents can enhance the cytotoxic profile against specific cancer cell lines.

Enzyme Inhibition

Oxime derivatives are known for their ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, some oximes act as inhibitors of cholinesterases, which can be relevant in neuropharmacology. The specific activity of this compound would need to be evaluated through enzyme assays.

Case Studies

  • Antimicrobial Activity Study :
    • A study examined a series of nitro-substituted benzenes for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the nitro group significantly affected potency.
  • Antioxidant Assessment :
    • An investigation into sulfanyl-containing compounds demonstrated significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
  • Cytotoxicity Evaluation :
    • A research article reported on various oxime derivatives showing selective cytotoxicity towards breast cancer cell lines, indicating that structural variations could lead to enhanced therapeutic efficacy.

Research Findings

Activity TypeRelated CompoundsFindings
AntimicrobialNitrobenzene derivativesEffective against Gram-positive and Gram-negative bacteria
AntioxidantSulfanyl-containing compoundsSignificant free radical scavenging activity
CytotoxicityOxime derivativesInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Reacting 3-nitro-4-hydroxybenzaldehyde with isopropylsulfanyl chloride to introduce the thioether group.
  • Step 2 : Nitro group stabilization via controlled pH conditions (e.g., using triethylamine as a catalyst in dichloromethane).
  • Step 3 : Oxime formation by reacting the aldehyde intermediate with hydroxylamine-O-(2,6-dichlorobenzyl) ether under reflux in ethanol .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like over-oxidized nitro derivatives.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR detects aromatic protons (δ 7.5–8.5 ppm) and oxime protons (δ 8.1–8.3 ppm). 13C^{13}C-NMR confirms the carbonyl (δ ~190 ppm) and nitro groups (δ ~150 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (calculated m/z: 497.2) and fragmentation patterns (e.g., loss of 2,6-dichlorobenzyl group, m/z 323.1) .
  • IR Spectroscopy : Strong absorbance at ~1650 cm1^{-1} (C=N stretch) and ~1520 cm1^{-1} (NO2_2) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards).
  • Ventilation : Use fume hoods due to potential inhalation toxicity (GHS Category 3).
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 2,6-dichlorobenzyl group influence biological activity?

  • Methodological Answer :

  • The dichlorobenzyl moiety enhances lipophilicity (logP ~7.3), improving membrane permeability.
  • In vitro studies suggest it forms stable complexes with metal ions (e.g., Fe3+^{3+}), potentially disrupting microbial metalloenzymes.
  • Comparative SAR analysis shows analogues with 2,4-dichloro substitution exhibit reduced anticancer efficacy, highlighting steric and electronic selectivity .

Q. What computational models predict physicochemical properties of this compound?

  • Methodological Answer :

  • XLogP3 : Predicts partition coefficient (7.3) using atom-based contributions.
  • Topological Polar Surface Area (TPSA) : Calculated TPSA (47.9 Å2^2) indicates moderate solubility in polar solvents.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability. Tools like Schrödinger Suite or GROMACS are recommended .

Q. How can contradictory data on nitro group reactivity be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Use controlled experiments (e.g., varying pH and temperature) to isolate nitro reduction vs. oxidation pathways.
  • Analytical Validation : Compare HPLC retention times under different conditions to identify degradation products.
  • Cross-Referencing : Align findings with structurally similar nitroaromatics (e.g., 3-nitrobenzaldehyde derivatives) to validate mechanisms .

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